

Application Notes and Protocols for In Vivo Dosing and Administration of Enzastaurin

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Compound of Interest

Compound Name: Enzastaurin

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These application notes provide a comprehensive overview of the in vivo dosing and administration of **Enzastaurin**, a selective inhibitor of Protein Kinase C beta (PKC β) and the PI3K/AKT signaling pathway. The information is compiled from preclinical and clinical studies to guide researchers in designing and executing in vivo experiments.

Overview of Enzastaurin's Mechanism of Action

Enzastaurin is an oral serine/threonine kinase inhibitor that exerts its anti-tumor effects through multiple mechanisms.^[1] It primarily targets PKC β , a key enzyme in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis.^[1] By inhibiting PKC β , **Enzastaurin** can suppress tumor growth by preventing the formation of new blood vessels that supply nutrients to the tumor.^{[2][3]} Additionally, **Enzastaurin** has been shown to inhibit the PI3K/AKT pathway, which is frequently activated in various cancers and plays a crucial role in cell survival and proliferation.^[1] Preclinical and clinical studies have investigated **Enzastaurin** in a range of cancers, including glioblastoma, diffuse large B-cell lymphoma, and transitional cell carcinoma.^{[2][3][4]}

In Vivo Dosing and Administration Data

The following tables summarize the quantitative data on **Enzastaurin** dosing from both preclinical animal studies and human clinical trials.

Table 1: Preclinical In Vivo Dosing of Enzastaurin

Animal Model	Cancer Type	Route of Administration	Dose	Dosing Schedule	Vehicle	Reference
Athymic Nude Mice	Transitional Cell Carcinoma Xenograft	Oral Gavage	100 mg/kg	Once or thrice daily	Suspended in distilled water	[2]
Athymic Nude Mice	Glioblastoma Xenograft	Oral Gavage	75 mg/kg	Twice daily	Not specified	

Table 2: Clinical Trial Dosing of Enzastaurin in Humans

Clinical Trial Phase	Cancer Type	Route of Administration	Dose	Dosing Schedule	Key Findings	Reference
Phase I/II	Recurrent High-Grade Glioma	Oral	500 or 525 mg/day	Once daily	Well-tolerated; dose escalations up to 900 mg/day did not significantly increase serum exposure. [2]	[2]
Phase I	Advanced Cancer	Oral	525 mg	Once daily	Recommended Phase II dose; well-tolerated up to 700 mg/day.[5]	[5]
Phase I	Recurrent Glioma	Oral	500, 800, 1000 mg total daily	Once or twice daily	Twice daily dosing increased drug exposure but with higher toxicity.[6]	[6]
Phase II	Relapsed/Refractory Diffuse Large B-	Oral	500 mg	Not specified	Showed clinical antitumor activity.[4]	[4]

Cell Lymphoma						
Phase I	Advanced Cancer (in combination with gemcitabine and cisplatin)	Oral	500 mg	Once daily	Recommended Phase II dose for the combination therapy. [7]	[7]
Phase II	Early Breast Cancer	Oral	1125 mg loading dose, then 500 mg/day	Once daily	Well-tolerated. [8]	[8]
Phase Ib	Advanced/ Metastatic Cancer (in combination with pemetrexed)	Oral	500 mg QD or 250 mg BID	Once or twice daily	Twice daily regimen resulted in higher drug exposure. [9]	[9]
Phase III	Newly Diagnosed Glioblastoma (in combination with temozolomide and radiation)	Oral	375 mg	Not specified	Higher dose being tested; food intake is important for absorption. [3]	[3]

Experimental Protocols

Protocol for Preparation and Oral Administration of Enzastaurin in a Mouse Xenograft Model

This protocol provides a general guideline for the in vivo administration of **Enzastaurin** to mice bearing subcutaneous tumor xenografts.

Materials:

- **Enzastaurin** powder
- Vehicle (e.g., sterile distilled water or a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in water)
- Sterile conical tubes
- Vortex mixer
- Animal balance
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)
- 70% ethanol
- Animal handling and restraint equipment

Procedure:

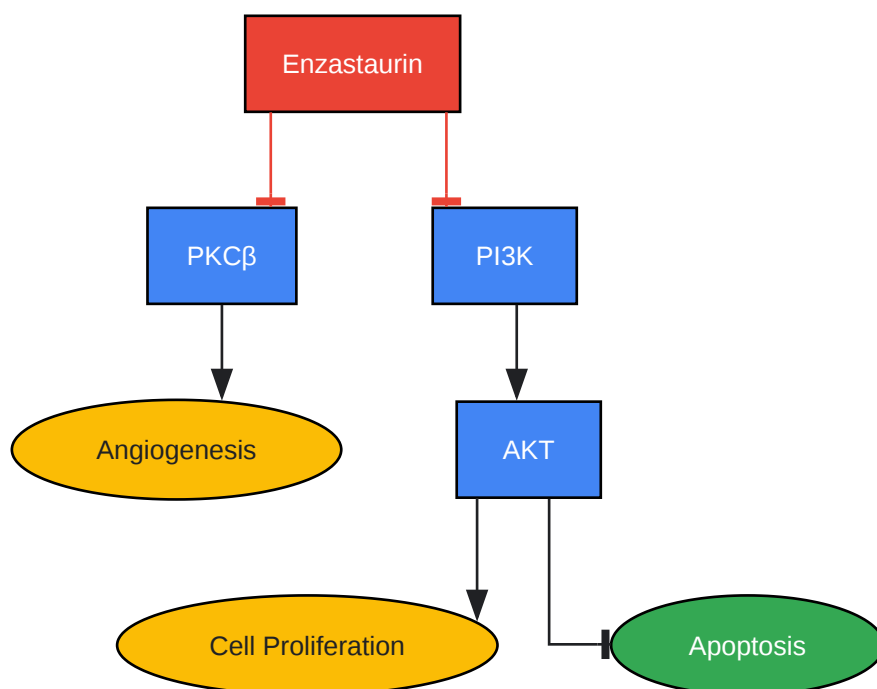
- **Animal Model:** Athymic nude mice (4-6 weeks old) are commonly used for establishing tumor xenografts.
- **Tumor Cell Implantation:**
 - Culture the desired human cancer cell line (e.g., U87MG for glioblastoma) under standard conditions.
 - Harvest cells and resuspend them in a sterile, serum-free medium or PBS.

- Inject approximately 5×10^6 cells subcutaneously into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.
Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Preparation of **Enzastaurin** Formulation:
 - Calculate the total amount of **Enzastaurin** needed based on the number of animals, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (typically 0.1 ml or 100 µl per 10g of body weight).
 - Weigh the required amount of **Enzastaurin** powder.
 - In a sterile conical tube, add the appropriate volume of the chosen vehicle (e.g., distilled water).
 - Gradually add the **Enzastaurin** powder to the vehicle while vortexing to create a uniform suspension. Ensure the suspension is well-mixed before each administration.
- Oral Gavage Administration:
 - Weigh each mouse to determine the precise volume of the **Enzastaurin** suspension to be administered.
 - Properly restrain the mouse to immobilize its head and body.
 - Attach the oral gavage needle to a 1 ml syringe filled with the correct volume of the **Enzastaurin** suspension.
 - Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Do not force the needle.
 - Slowly dispense the suspension into the stomach.
 - Carefully withdraw the gavage needle.
 - Monitor the animal for a few minutes after administration to ensure there are no signs of distress.

- Dosing Schedule: Administer **Enzastaurin** according to the planned schedule (e.g., once daily, five days a week).
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor the body weight of the animals regularly as an indicator of toxicity.
 - Observe the general health and behavior of the animals daily.
- Endpoint: At the end of the study, euthanize the animals according to institutional guidelines and collect tumors and other tissues for further analysis (e.g., pharmacodynamic studies).

Visualizations

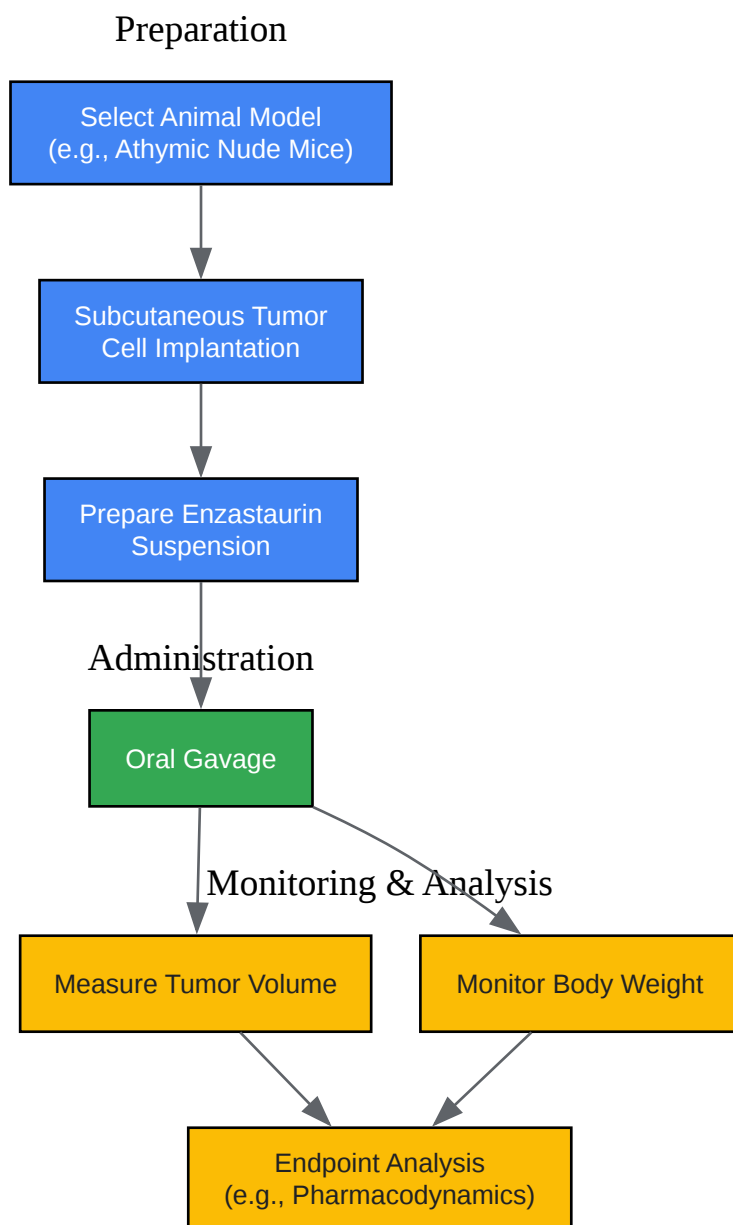
Signaling Pathways of Enzastaurin



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Caption: Simplified signaling pathway of **Enzastaurin**'s inhibitory action.

Experimental Workflow for In Vivo Administration



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Caption: General experimental workflow for in vivo **Enzastaurin** studies.

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